1beta-Hydroxyvitamin D3/1beta-hydroxycholecalciferol

説明

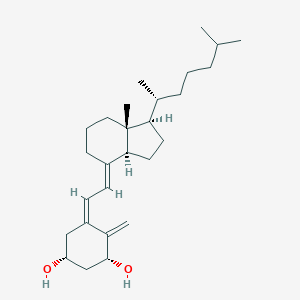

1beta-Hydroxyvitamin D3/1beta-hydroxycholecalciferol, also known as this compound, is a useful research compound. Its molecular formula is C27H44O2 and its molecular weight is 400.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

1beta-Calcidol, also known as N72HYL8OKC, 1beta-Hydroxyvitamin D3, 1beta-hydroxycholecalciferol, UNII-N72HYL8OKC, or Alfacalcidol impurity B [EP], is a non-endogenous analogue of vitamin D . It plays a crucial role in various physiological processes, including calcium homeostasis and bone metabolism .

Target of Action

The primary target of 1beta-Calcidol is the enzyme 25-hydroxylase located in the liver . This enzyme activates 1beta-Calcidol, allowing it to mediate its effects in the body, particularly in the kidneys and bones .

Mode of Action

In conditions like chronic renal failure, renal bone disease, hypoparathyroidism, and vitamin D dependent rickets, the kidneys’ capacity for 1α-hydroxylation is impaired, leading to reduced production of endogenous 1,25-dihydroxyvitamin D and aberrated mineral metabolism . 1beta-Calcidol, being one step closer in the metabolic pathway to active vitamin D, bypasses this impaired step . It is independent of hepatic 25-hydroxylation, which makes it more effective than vitamin D3 .

Biochemical Pathways

1beta-Calcidol is involved in the vitamin D metabolic pathway. It is converted into its active form by the enzyme 25-hydroxylase in the liver . This active form then plays a crucial role in calcium homeostasis and bone metabolism . It upregulates the active transport of calcium from the gut and suppresses parathyroid hormone secretion .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1beta-Calcidol are unique. It achieves target serum 25 (OH)D concentrations more rapidly than vitamin D3 and has a predictable and linear dose–response curve irrespective of baseline serum 25 (OH)D concentrations . The intestinal absorption of 1beta-Calcidol is relatively preserved in patients with fat malabsorption, and it is more hydrophilic than vitamin D3, thus less prone to sequestration in adipose tissue .

Result of Action

The action of 1beta-Calcidol results in improved calcium homeostasis and bone metabolism. It helps manage conditions like hypocalcemia, secondary hyperparathyroidism, and osteodystrophy in patients with chronic renal failure, as well as some types of rickets and osteomalacia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1beta-Calcidol. For instance, factors like obesity, liver disease, and malabsorption can affect the bioavailability of 1beta-Calcidol . Therefore, these factors need to be considered when prescribing 1beta-Calcidol.

生化学分析

Biochemical Properties

1beta-Calcidol interacts with various enzymes and proteins in the body. It is activated by the enzyme 25-hydroxylase in the liver to mediate its effects in the body, particularly in the kidneys and bones . This interaction is crucial for the regulation of calcium and phosphate homeostasis, and skeletal health .

Cellular Effects

1beta-Calcidol has significant effects on various types of cells and cellular processes. It influences cell function by regulating calcium and phosphate homeostasis . It also impacts cell signaling pathways and gene expression, which are essential for maintaining skeletal health .

Molecular Mechanism

The molecular mechanism of 1beta-Calcidol involves several binding interactions with biomolecules. It is independent of hepatic 25-hydroxylation, making it one step closer in the metabolic pathway to active vitamin D . It exerts its effects at the molecular level through enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1beta-Calcidol change over time. It achieves target serum 25 (OH)D concentrations more rapidly than vitamin D3 . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Metabolic Pathways

1beta-Calcidol is involved in the metabolic pathways of vitamin D, which are crucial for maintaining calcium and phosphate homeostasis . It interacts with enzymes such as 25-hydroxylase in the liver .

Transport and Distribution

1beta-Calcidol is transported and distributed within cells and tissues. It is more hydrophilic than vitamin D3 and thus is less prone to sequestration in adipose tissue . The specific transporters or binding proteins it interacts with are not mentioned in the current literature.

生物活性

1beta-Hydroxyvitamin D3, also known as 1beta-hydroxycholecalciferol, is a metabolite of vitamin D that has garnered attention for its biological activity, particularly in relation to bone health, immune function, and cellular differentiation. This article explores its mechanisms of action, effects on various biological systems, and relevant research findings.

Overview of 1beta-Hydroxyvitamin D3

1beta-Hydroxyvitamin D3 is a hydroxylated form of vitamin D3 that plays a crucial role in calcium and phosphate metabolism. It is produced in the liver from vitamin D3 through the action of the enzyme CYP27A1 and subsequently converted to its active form in the kidneys. Unlike its more commonly studied counterpart, 1alpha,25-dihydroxyvitamin D3 (calcitriol), 1beta-hydroxyvitamin D3 exhibits distinct biological properties that may influence its therapeutic applications.

The primary mechanism by which 1beta-hydroxyvitamin D3 exerts its effects is through binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding, the VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements in target gene promoters, leading to transcriptional activation or repression.

Key actions include:

- Calcium Homeostasis : Enhances intestinal absorption of calcium and phosphate.

- Bone Health : Stimulates osteoblast differentiation and mineralization.

- Immune Modulation : Regulates immune cell function and cytokine production.

Bone Health

Research indicates that 1beta-hydroxyvitamin D3 promotes osteogenic differentiation in human mesenchymal stem cells (hMSCs). A study demonstrated significant increases in osteocalcin mRNA expression following treatment with this compound, suggesting its potential role in enhancing bone formation and mineralization .

| Treatment Concentration | Osteocalcin mRNA Expression (Fold Increase) | Days Post-Treatment |

|---|---|---|

| 1 nM | 10.5 ± 4.1 | 7 |

| 10 nM | 23.2 ± 8.5 | 7 |

Immune Function

1beta-Hydroxyvitamin D3 has been shown to modulate immune responses. In animal models, it alleviated LPS-induced inflammatory responses by increasing serum immunoglobulin levels and reducing pro-inflammatory cytokines such as TNF-α . The compound also improved intestinal barrier function by enhancing tight junction protein expression.

Case Studies

One notable case involved patients with Vitamin D-dependent rickets type 1B (VDDR1B), where administration of calcifediol (25-OH-D3) led to significant clinical improvements. These patients exhibited dramatic increases in serum levels of active vitamin D metabolites following treatment, demonstrating the importance of hydroxylated forms of vitamin D in managing deficiencies .

Comparative Biological Activity

Comparative studies have highlighted the differences between 1beta-hydroxyvitamin D3 and other vitamin D metabolites:

| Compound | Calcemic Effect | Osteogenic Activity | Immune Modulation |

|---|---|---|---|

| 1alpha,25(OH)2D3 (Calcitriol) | High | Strong | Significant |

| 1beta-Hydroxyvitamin D3 | Low | Moderate | Moderate |

科学的研究の応用

Bone Health and Osteogenic Differentiation

1beta-Hydroxyvitamin D3 plays a significant role in promoting osteogenic differentiation in human mesenchymal stem cells (hMSCs). Research indicates that this compound enhances the expression of osteogenic markers such as alkaline phosphatase (ALPL), osteopontin (SPP1), and osteocalcin (BGLAP) in a dose-dependent manner. For instance, treatment with 500 nM of 1beta-Hydroxyvitamin D3 significantly increased ALPL activity and the expression of osteogenic genes over time, demonstrating its potential as a therapeutic agent for bone-related disorders .

Table 1: Effects of 1beta-Hydroxyvitamin D3 on Osteogenic Markers

| Concentration (nM) | ALPL Activity (% Control) | SPP1 Expression (Fold Change) | BGLAP Expression (Fold Change) |

|---|---|---|---|

| 10 | 176 ± 12% | 5.3 ± 1.0 | 10.5 ± 4.1 |

| 250 | 137 ± 8% | Not Reported | Not Reported |

| 500 | 182 ± 12% | Not Reported | Not Reported |

Treatment of Vitamin D Deficiencies

In clinical settings, 1beta-Hydroxyvitamin D3 has been utilized to treat conditions associated with vitamin D deficiency, such as Vitamin D-Dependent Rickets Type 1B (VDDR1B). Case studies have shown that patients with mutations in the CYP2R1 gene, which leads to impaired conversion of vitamin D to its active forms, benefited significantly from supplementation with this compound. Patients exhibited improvements in biochemical markers and clinical symptoms following treatment .

Case Study Summary: VDDR1B Treatment Outcomes

- Patient Profile: Seven patients from two families with homozygous mutations in CYP2R1.

- Treatment: Administration of calcifediol (25-OH-D3) and alfacalcidol (1α-OH-D3).

- Outcomes: Dramatic improvements in clinical symptoms and biochemical markers were observed post-treatment.

Immune Response Modulation

Recent studies have indicated that 1beta-Hydroxyvitamin D3 may modulate immune responses by influencing cytokine production. In bovine models, supplementation with vitamin D led to increased expression of IL-1β while decreasing IL-8 protein levels, suggesting a potential role in enhancing protective immune mechanisms against infections . This modulation can be particularly relevant in inflammatory diseases and conditions requiring immune support.

Table 2: Cytokine Expression Changes Following Vitamin D Supplementation

| Cytokine | Baseline Level | Post-Supplementation Level |

|---|---|---|

| IL-1β | Low | Increased |

| IL-8 | High | Decreased |

Clinical Implications and Future Directions

The applications of 1beta-Hydroxyvitamin D3 extend beyond bone health and deficiency treatment; it holds promise for broader therapeutic uses in immunology and chronic disease management. Future research should focus on:

- Longitudinal Studies: To assess the long-term effects of supplementation on both bone health and immune function.

- Mechanistic Insights: Understanding the molecular pathways through which this compound exerts its effects.

- Personalized Medicine Approaches: Tailoring treatments based on genetic profiles related to vitamin D metabolism .

特性

IUPAC Name |

(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHCOWSQAMBJIW-FLFCXVRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415284 | |

| Record name | 1|A-Calcidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63181-13-5 | |

| Record name | (5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-1beta,3beta-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063181135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1|A-Calcidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1.BETA.-CALCIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N72HYL8OKC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。